molecular formula C14H15N3O3S2 B6004901 N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide

N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide

Cat. No. B6004901
M. Wt: 337.4 g/mol
InChI Key: HZCUZKPVIOICBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide, also known as MPTSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTSC is a hydrazine derivative that is synthesized through a simple and efficient method. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is not fully understood. However, studies have shown that N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide inhibits the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is its potent anticancer activity against various cancer cell lines. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is also easy to synthesize and yields high purity N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide. However, one of the limitations of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is its limited solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the use of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide in scientific research. One potential direction is the development of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide-based drug delivery systems for the targeted delivery of anticancer drugs. Another potential direction is the investigation of the potential use of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is a promising compound with significant potential applications in various fields, particularly in cancer research. The synthesis method of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is simple and efficient, and the compound has potent anticancer activity against various cancer cell lines. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide also has various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Despite its limitations, N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has several advantages, and there are several future directions for its use in scientific research.

Synthesis Methods

N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is synthesized through the reaction of 2-methoxybenzohydrazide with phenylsulfonyl chloride in the presence of a base. The reaction results in the formation of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide as a yellow crystalline solid. The synthesis method is simple, efficient, and yields high purity N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has been found to have various applications in scientific research. One of the most significant applications of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is in the field of cancer research. Studies have shown that N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.

properties

IUPAC Name

1-(benzenesulfonamido)-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-20-13-10-6-5-9-12(13)15-14(21)16-17-22(18,19)11-7-3-2-4-8-11/h2-10,17H,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCUZKPVIOICBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide

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